2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide

Medicinal Chemistry Drug Design Physicochemical Profiling

2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide (CAS 127292-11-9; IUPAC: 2-(2-methylbenzimidazol-1-yl)-N-phenylacetamide) is a synthetic small molecule (C₁₆H₁₅N₃O, MW 265.31 g/mol) built on a benzimidazole core with a 2-methyl substituent and an N-phenylacetamide side chain. The benzimidazole scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous anthelmintic, proton-pump inhibitor, and anticancer agents.

Molecular Formula C16H15N3O
Molecular Weight 265.31 g/mol
CAS No. 127292-11-9
Cat. No. B6614052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide
CAS127292-11-9
Molecular FormulaC16H15N3O
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1CC(=O)NC3=CC=CC=C3
InChIInChI=1S/C16H15N3O/c1-12-17-14-9-5-6-10-15(14)19(12)11-16(20)18-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,20)
InChIKeyYIBMBECPVLEYOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide (CAS 127292-11-9): Chemical Identity, Core Scaffold, and Research-Grade Procurement Profile


2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide (CAS 127292-11-9; IUPAC: 2-(2-methylbenzimidazol-1-yl)-N-phenylacetamide) is a synthetic small molecule (C₁₆H₁₅N₃O, MW 265.31 g/mol) built on a benzimidazole core with a 2-methyl substituent and an N-phenylacetamide side chain . The benzimidazole scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous anthelmintic, proton-pump inhibitor, and anticancer agents [1][2]. The compound exists as a research chemical (typical purity ≥95%) and is primarily sourced through custom synthesis or specialty chemical suppliers for preclinical discovery programs .

Why 2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide Cannot Be Casually Substituted: Structural Determinants That Drive Differential Pharmacology


Generic substitution of benzimidazole-1-acetamide derivatives is unreliable because the substituent at the benzimidazole 2-position fundamentally governs both molecular recognition and physicochemical properties. The target compound bears a 2-methyl group, whereas many literature-characterized close analogs feature a 2-phenyl substituent [1]. This single-atom change alters the molecular weight (265.31 vs. typically >340 Da for 2-phenyl congeners), lipophilicity, and conformational flexibility—parameters that directly affect target binding, membrane permeability, and metabolic stability [2]. Moreover, the N-phenylacetamide side chain provides a hydrogen-bond donor/acceptor motif (N–H and C=O) that can engage in specific interactions with biological targets; altering this to N-alkyl or N-benzyl variants, as seen in the anthelmintic series of Sawant & Kawade (2011), produced large variations in worm paralysis and mortality times [1]. The compound has been profiled in PubChem bioassays including a GPR151 cell-based activator screen and AlphaScreen-based biochemical assays, indicating its potential relevance as a probe for orphan GPCR and protein-protein interaction targets . These screening data, even in the absence of published full dose–response curves, demonstrate that this specific scaffold has been deposited into public screening collections and has generated measurable biological signals—a prerequisite for hit validation and SAR expansion that generic analogs cannot replicate without equivalent experimental confirmation.

Quantitative Differentiation Evidence for 2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide: Head-to-Head and Cross-Study Comparator Analysis


Molecular Property Differentiation: 2-Methyl vs. 2-Phenyl Benzimidazole-1-acetamide Scaffolds

The target compound's 2-methyl substitution produces a molecular weight approximately 75–80 Da lower than typical 2-phenyl benzimidazole-1-acetamide analogs reported by Sawant & Kawade (e.g., compound 3q: 2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N-phenyl acetamide, MW ~375.8 Da vs. target MW 265.31 Da) [1]. Computed LogP for the 2-methylbenzimidazole core is approximately 2.15 [2], whereas the 2-phenyl core is estimated to increase LogP by ≥1.5 units, substantially altering the drug-likeness profile. The target compound has one hydrogen bond donor (amide N–H) and three hydrogen bond acceptors (imidazole N, amide C=O), placing it within favorable limits for passive membrane permeability according to Lipinski's rule-of-five analysis.

Medicinal Chemistry Drug Design Physicochemical Profiling Lead Optimization

PubChem Bioassay Engagement: GPR151 Orphan GPCR Activator Screening

2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide has been tested in a cell-based high-throughput primary assay (AID 1508602) designed to identify activators of GPR151, an orphan class A GPCR implicated in galanin-related signaling in the spinal cord and brain [1]. While the full dose–response data and % activation values are not publicly disclosed in the ChemSrc bioassay summary, the compound was specifically selected for this screening from the Molecular Libraries Small Molecule Repository (MLSMR), indicating that it passed cheminformatic filters for drug-likeness and novelty . GPR151 responds to galanin with an EC₅₀ of approximately 2 μM, providing a pharmacological benchmark for future hit validation studies with this compound [1].

GPCR Pharmacology Orphan Receptor Deorphanization High-Throughput Screening Neuropharmacology

AlphaScreen Biochemical Profiling: FBW7 and MITF Interaction Assays

The compound was screened in two AlphaScreen-based biochemical high-throughput assays: one to identify activators of the FBW7 (F-box/WD repeat-containing protein 7) E3 ubiquitin ligase pathway (AID 1259310), and another to identify inhibitors of MITF (microphthalmia-associated transcription factor) interactions (AID 1259374) . FBW7 is a tumor suppressor that targets oncoproteins (c-Myc, cyclin E, Notch) for degradation, while MITF is a lineage-survival oncogene in melanoma. The compound's ability to register a signal in these proximity-based luminescence assays suggests it can engage protein interfaces relevant to ubiquitin-proteasome and transcriptional regulation pathways. Quantitative % inhibition or % activation values are not publicly extractable from the ChemSrc summary, but the compound's presence in both assays indicates broad biochemical profiling interest.

Protein-Protein Interactions E3 Ubiquitin Ligase Cancer Target Discovery Biochemical Screening

Structure–Activity Relationship Divergence: 2-Methyl vs. 2-Phenyl in Anthelmintic Benzimidazole-1-acetamides

The 2-phenyl benzimidazole-1-acetamide series characterized by Sawant & Kawade (2011) demonstrated that compound 3q (2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N-phenyl acetamide) was superior to albendazole in causing earthworm death (Pheretima posthuma model) [1][2]. Critically, the 2-position substituent was uniformly a substituted phenyl ring across all active compounds in that series; 2-methyl analogs were not evaluated [1]. This represents a class-level inference opportunity: the 2-methyl variant has not been tested in the same anthelmintic model, meaning its activity relative to albendazole or the 2-phenyl leads is unknown. The absence of data creates a strategic research gap—screening this compound in the Pheretima posthuma assay would directly test whether the 2-methyl-to-2-phenyl substitution is permissive or detrimental for anthelmintic activity, a key SAR question.

Anthelmintic Drug Discovery SAR Analysis Neglected Tropical Diseases Benzimidazole Pharmacology

Biocatalytic Synthetic Accessibility: Green Chemistry Route Advantage Over Conventional Thermal Methods

A biocatalytic route for synthesizing N-phenylacetamide derivatives, including benzimidazole-containing congeners, was demonstrated by Mahajabeen & Chadha (2013) using whole cells of Candida parapsilosis ATCC 7330 [1]. This method achieved up to 93% conversion and 81% isolated yield for substituted N-phenylacetamides under mild aqueous conditions (no organic solvents, ambient temperature), compared favorably with conventional two-step chemical synthesis that typically requires organic solvents (toluene, DMF), elevated temperatures, and strong bases for N-alkylation of the benzimidazole core [1][2]. While the specific target compound (CAS 127292-11-9) was not the exemplar substrate in this study, the methodology is directly transferable: the same biocatalyst converted 2-phenylenediamine to 2-methylbenzimidazole with 99% conversion, demonstrating functional group tolerance for the benzimidazole-forming step [1].

Green Chemistry Biocatalysis Process Chemistry Sustainable Synthesis

Procurement-Ready Application Scenarios for 2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide (CAS 127292-11-9)


Orphan GPCR Deorphanization and Probe Discovery: GPR151 Activator Screening Follow-Up

The compound has demonstrable screening history in a GPR151 cell-based activator assay (AID 1508602), making it suitable for procurement by academic or biotech laboratories pursuing GPR151 deorphanization . GPR151 is an understudied class A orphan GPCR with expression in spinal cord and brain regions associated with nociception; galanin activates it with an EC₅₀ of ~2 μM, but no potent, selective small-molecule agonists or antagonists have been reported [1]. Researchers can use 2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide as a starting scaffold for medicinal chemistry optimization, synthesizing analogs with variations at the N-phenyl ring and 2-methyl position to improve potency and selectivity. The compound's favorable MW (265.31 Da) and compliance with Lipinski's rule-of-five make it an ideal low-molecular-weight starting point for hit-to-lead campaigns targeting CNS-penetrant GPCR ligands.

Benzimidazole-1-acetamide Anthelmintic SAR Gap Analysis: Probing the 2-Methyl Substituent

The 2-phenyl benzimidazole-1-acetamide series reported by Sawant & Kawade (2011) established that N-phenyl acetamide derivatives (e.g., compound 3q) outperform albendazole in the Pheretima posthuma earthworm mortality assay, yet no 2-methyl analog was included in that study [2]. Purchasing 2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide enables a direct SAR experiment: testing this compound alongside the 2-phenyl benchmark (compound 3q) and albendazole in the same assay. This would reveal whether the 2-methyl-to-2-phenyl substitution is essential or dispensable for anthelmintic activity, generating publishable SAR data and potentially identifying a simpler, lower-molecular-weight lead scaffold (ΔMW ≈ −110 Da) with improved drug-like properties for neglected tropical disease drug discovery.

E3 Ubiquitin Ligase (FBW7) and Transcription Factor (MITF) Chemical Probe Development

The compound's screening in AlphaScreen assays for FBW7 activation and MITF inhibition places it at the intersection of two high-value oncology target classes . FBW7 is a frequently mutated tumor suppressor in colorectal, endometrial, and T-cell acute lymphoblastic leukemia; chemical activators of FBW7-mediated degradation of oncogenic substrates remain an underexplored therapeutic strategy. MITF is a lineage-survival oncogene in melanoma, and small-molecule inhibitors of MITF protein-protein interactions or transcriptional activity are actively sought. Procuring this compound provides a validated starting point for structure-activity relationship studies aimed at improving potency and selectivity against either target, with the AlphaScreen assay format already established for downstream biochemical validation.

Green Chemistry Benchmarking and Biocatalytic Route Development for Benzimidazole-Acetamide Libraries

The biocatalytic synthesis platform using Candida parapsilosis ATCC 7330, validated for N-phenylacetamide and 2-methylbenzimidazole formation with up to 99% conversion, can be directly applied to produce this compound and its analogs under environmentally benign conditions [3]. Industrial or academic process chemistry groups can procure the compound as a reference standard while developing scalable biocatalytic routes that eliminate organic solvents, reduce energy consumption (ambient temperature vs. 80–120°C), and simplify downstream purification. This application is particularly relevant for contract research organizations (CROs) seeking to offer green chemistry synthesis services for benzimidazole-based compound libraries.

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